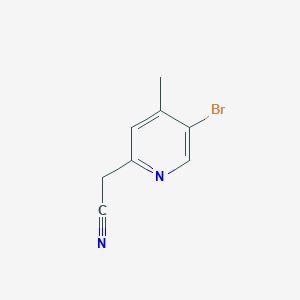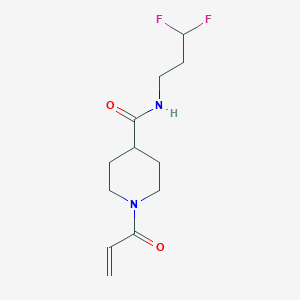
8-(4-(3-chlorobenzyl)piperazin-1-yl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(4-(3-chlorobenzyl)piperazin-1-yl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H25ClN6O3 and its molecular weight is 432.91. The purity is usually 95%.
BenchChem offers high-quality 8-(4-(3-chlorobenzyl)piperazin-1-yl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-(3-chlorobenzyl)piperazin-1-yl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Cardiovascular Activity
Compounds structurally similar to the specified chemical have been synthesized and evaluated for their cardiovascular effects, including antiarrhythmic and hypotensive activities. For instance, derivatives with specific substituents showed significant prophylactic antiarrhythmic activity in experimental models, while others demonstrated hypotensive effects, indicating their potential in cardiovascular disease treatment and research (Chłoń-Rzepa et al., 2004).
Structural Characterization and Molecular Geometry
Research on compounds with a similar structural framework has also focused on their crystal structure and molecular geometry, providing insights into their potential interactions with biological targets. For example, studies on 8-benzylamino derivatives revealed specific conformational features that might influence their biological activity, highlighting the importance of structural analysis in drug design (Karczmarzyk et al., 1995).
Novel Synthesis Approaches for Bioactive Compounds
Innovative synthetic methodologies have been developed to create new derivatives with potential anti-inflammatory, analgesic, and antimicrobial properties. These approaches aim to explore the therapeutic potential of such compounds in various medical conditions, demonstrating the versatility of this chemical scaffold in drug discovery (Abu‐Hashem et al., 2020).
Piperazine Derivatives as Psychotropic Agents
Research into 8-aminoalkyl derivatives has shown that specific modifications can yield compounds with significant affinity for serotonin and dopamine receptors, indicating their potential use as psychotropic agents. Such compounds have been evaluated for their antidepressant and anxiolytic properties, contributing to our understanding of their therapeutic potential in neurological disorders (Chłoń-Rzepa et al., 2013).
Antimycobacterial Activity and Tuberculosis Treatment
The synthesis of purine-linked piperazine derivatives aimed at identifying potent inhibitors of Mycobacterium tuberculosis showcases the application of these compounds in infectious disease research. Selected analogues exhibited promising anti-mycobacterial activity, underlining their potential in developing new treatments for tuberculosis (Konduri et al., 2020).
Eigenschaften
IUPAC Name |
8-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN6O3/c1-24-17-16(18(28)23-20(24)29)27(10-11-30-2)19(22-17)26-8-6-25(7-9-26)13-14-4-3-5-15(21)12-14/h3-5,12H,6-11,13H2,1-2H3,(H,23,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKGXQMTXCCPDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC(=CC=C4)Cl)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methoxy-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2846236.png)

![ethyl 2-(2-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)thiazol-4-yl)acetate](/img/structure/B2846239.png)

![(3E)-3-[(4-Hydroxyphenyl)imino]-1H-indol-2(3H)-one](/img/structure/B2846242.png)

![(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B2846245.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2846252.png)
![2-Chloro-5-[(1-cyclobutylaziridin-2-yl)methoxy]benzonitrile](/img/structure/B2846253.png)
![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide](/img/structure/B2846254.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2846256.png)
